

Spectroscopic Characterization & Performance Guide: 2-(N-Morpholinyl)-6- fluorobenzaldehyde[1]

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Compound of Interest

Compound Name:	2-(N-Morpholinyl)-6- fluorobenzaldehyde
CAS No.:	736991-93-8
Cat. No.:	B1370202

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Executive Summary

2-(N-Morpholinyl)-6-fluorobenzaldehyde (hereafter 2-MFB) represents a critical class of "push-pull" aromatic aldehydes used as intermediates in the synthesis of bioactive fluorinated quinolines and as solvatochromic probes. Its utility stems from the unique electronic interplay between the electron-donating morpholine ring and the electron-withdrawing fluorine atom and aldehyde carbonyl.

This guide provides a comparative spectroscopic analysis of 2-MFB against its structural precursors and analogs: 2,6-Difluorobenzaldehyde (2,6-DFB) and 2-(N-Morpholinyl)benzaldehyde (2-MB).[1] By triangulating these compounds, researchers can validate synthesis success and understand the specific electronic contributions of the 6-fluoro substituent.

Structural & Electronic Analysis

To interpret the spectra correctly, one must understand the three competing forces acting on the benzene ring:

- The Donor (Morpholine): A strong mesomeric donor (+M) at the ortho position.[1] However, steric hindrance often forces the morpholine ring out of planarity, creating a Twisted Intramolecular Charge Transfer (TICT) state upon excitation.
- The Acceptor (Aldehyde): A strong electron-withdrawing group (-M, -I) that accepts electron density, lowering the energy of the LUMO.
- The Modulator (Fluorine): At the 6-position, fluorine exerts a strong inductive withdrawal (-I) but a weak mesomeric donation (+M).[1] Crucially, it creates a specific electrostatic environment that influences the carbonyl oxygen and provides a diagnostic spin-spin coupling handle ().

Comparative Structural Logic

The following diagram illustrates the electronic flow and steric relationships distinguishing 2-MFB from its analogs.



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Figure 1: Structural relationship and electronic consequences of the 6-fluoro and 2-morpholino substitutions.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

The most definitive validation of 2-MFB is the loss of symmetry compared to 2,6-DFB and the retention of Fluorine coupling compared to 2-MB.

Key Diagnostic Feature: The aldehyde proton in 2-MFB typically appears as a doublet (or doublet of doublets) due to coupling with the single 6-fluorine atom (

), whereas in 2,6-DFB it is a triplet (coupling to two Fs), and in 2-MB it is a singlet.

Comparative Data Table (Solvent: CDCl₃)



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UV-Vis Absorbance & Fluorescence[1]

The "Push-Pull" character creates a distinct Intramolecular Charge Transfer (ICT) band.[1]

- 2,6-DFB: Colorless.[1] Absorbs in UV (<300 nm).[1] No significant visible fluorescence.[1]
- 2-MFB: Yellow/Orange solid.[1] Exhibits a broad absorption band in the 350–420 nm range (ICT band).[1]
- Performance Note: The 6-Fluoro group in 2-MFB often induces a hypsochromic shift (blue shift) relative to the non-fluorinated 2-MB due to the inductive effect stabilizing the ground state more than the excited state, or by twisting the morpholine further out of plane (steric bulk).

Experimental Protocols

Synthesis & Validation Workflow (Self-Validating)

The synthesis of 2-MFB is best achieved via Nucleophilic Aromatic Substitution () on 2,6-difluorobenzaldehyde. This reaction is self-validating because the starting material is symmetric; any mono-substitution yields the target regioisomer.[1]

Protocol:

- Reagents: 2,6-Difluorobenzaldehyde (1.0 eq), Morpholine (1.1 eq), K_2CO_3 (1.5 eq).
- Solvent: DMF or Acetonitrile (Polar aprotic promotes).[1]
- Conditions: Heat to 80°C for 4-6 hours. Monitor by TLC (Target is more polar/fluorescent than starting material).[1]
- Workup: Pour into ice water. Precipitate filtration (Yellow solid).[1][2]

Spectroscopic Characterization Workflow

To ensure data integrity, follow this specific sequence.



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Figure 2: Step-by-step validation workflow for **2-(N-Morpholinyl)-6-fluorobenzaldehyde**.

Technical Recommendations

- Solvent Selection for NMR: Use CDCl_3 for routine characterization.[1] However, if studying hydrogen bonding or conformational locking, DMSO-d6 is superior as it may sharpen the aldehyde proton signal and reveal rotational isomers of the morpholine ring.
- Handling: 2-MFB is an aldehyde and can oxidize to the corresponding benzoic acid (2-morpholino-6-fluorobenzoic acid) upon prolonged air exposure.[1] Store under inert atmosphere (Argon/Nitrogen) at 4°C.
- Impurity Flag: A singlet at ~10.3 ppm in NMR suggests unreacted 2,6-difluorobenzaldehyde (if triplet structure is unresolved) or loss of fluorine (rare).[1] A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid.[1]

References

- PubChem.2-Fluorobenzaldehyde - Compound Summary.[1] National Library of Medicine.[1] Available at: [\[Link\]](#)
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Sources

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